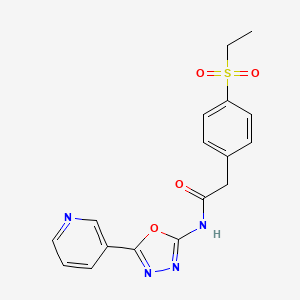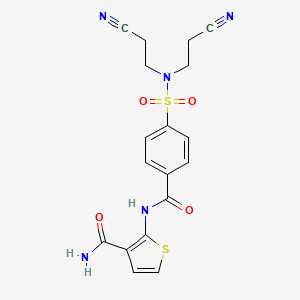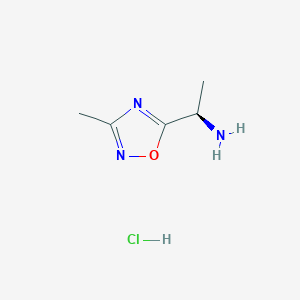
2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. It consists of a phenyl group with an ethylsulfonyl substituent, connected to an acetamide linkage, which in turn is bonded to a pyridinyl-substituted oxadiazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate 1: : The preparation starts with 4-(ethylsulfonyl)benzaldehyde, which is synthesized by sulfonation of 4-ethylbenzaldehyde using fuming sulfuric acid.
Formation of the Oxadiazole Moiety: : A hydrazide is prepared by reacting 4-(ethylsulfonyl)benzaldehyde with hydrazine hydrate, followed by cyclization with acetic anhydride to form the 1,3,4-oxadiazole ring.
Acetamide Linkage Formation: : The oxadiazole compound is then reacted with bromoacetic acid in the presence of a base to form the acetamide linkage.
Final Coupling Step: : The final compound is synthesized by coupling the acetamide intermediate with 3-pyridinecarboxylic acid using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
Industrial Production Methods
Industrial-scale synthesis may involve similar steps but optimized for large-scale reactions with increased efficiency, such as continuous flow techniques, higher yield reagents, and less toxic solvents to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidative cleavage of the ethylsulfonyl group under strong oxidative conditions.
Reduction: : The nitro group on the phenyl ring can be reduced to an amine under hydrogenation conditions.
Substitution: : The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂
Reduction: : H₂/Pd-C, LiAlH₄
Substitution: : HCl, NaOH
Major Products Formed
Oxidation: : Formation of sulfone or sulfoxide derivatives
Reduction: : Formation of amine derivatives
Substitution: : Formation of carboxylic acid or ester derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, this compound is used as a precursor for more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biological research, it's studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine
Medically, it has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
Industrially, it could be used in the production of high-performance polymers and materials due to its stable and diverse functional groups.
Wirkmechanismus
Molecular Targets and Pathways
Enzyme Inhibition: : It interacts with the active sites of specific enzymes, altering their function.
Signal Transduction Pathways: : By inhibiting certain kinases, it can modulate cellular signaling pathways, affecting cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Sulfophenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
N-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique in having an ethylsulfonyl group, which may impart different solubility and stability properties, potentially enhancing its effectiveness as a drug candidate or material component.
Eigenschaften
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-2-26(23,24)14-7-5-12(6-8-14)10-15(22)19-17-21-20-16(25-17)13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILUWGBEMAFDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923609.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2923612.png)
![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2923613.png)


![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)
![(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine](/img/structure/B2923623.png)
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2923624.png)


![7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2923627.png)
![Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2923628.png)
![6-[5-(2,3,4-Trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2923630.png)
